molecular formula C12H18FN3O2S B7074755 N-[(5-fluoropyridin-2-yl)methyl]azepane-1-sulfonamide

N-[(5-fluoropyridin-2-yl)methyl]azepane-1-sulfonamide

Cat. No.: B7074755
M. Wt: 287.36 g/mol
InChI Key: FKPSXDCUKIRNJS-UHFFFAOYSA-N
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Description

N-[(5-fluoropyridin-2-yl)methyl]azepane-1-sulfonamide is a compound that features a fluorinated pyridine ring, an azepane ring, and a sulfonamide group

Properties

IUPAC Name

N-[(5-fluoropyridin-2-yl)methyl]azepane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3O2S/c13-11-5-6-12(14-9-11)10-15-19(17,18)16-7-3-1-2-4-8-16/h5-6,9,15H,1-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPSXDCUKIRNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)NCC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoropyridin-2-yl)methyl]azepane-1-sulfonamide typically involves the following steps:

    Fluorination of Pyridine:

    Formation of Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors, such as amino alcohols or diamines.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine group of the azepane ring with a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoropyridin-2-yl)methyl]azepane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, such as amines or alcohols.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

N-[(5-fluoropyridin-2-yl)methyl]azepane-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be employed in studies investigating the biological activity of fluorinated compounds and their interactions with biomolecules.

    Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(5-fluoropyridin-2-yl)methyl]azepane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The sulfonamide group can also contribute to the compound’s activity by participating in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methoxypyridine: A fluorinated pyridine derivative with a methoxy group.

    N-(5-fluoropyridin-2-yl)-2,2-dimethylpropionamide: A fluorinated pyridine derivative with a propionamide group.

Uniqueness

N-[(5-fluoropyridin-2-yl)methyl]azepane-1-sulfonamide is unique due to the presence of the azepane ring and the sulfonamide group, which are not commonly found together in similar compounds. This unique combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for various applications.

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